ethyl (2Z)-2-cyano-3-{[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]amino}prop-2-enoate
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Overview
Description
Ethyl (2Z)-2-cyano-3-{[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]amino}prop-2-enoate is a chemical compound with a complex structure that includes a cyano group, a triazole ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-cyano-3-{[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]amino}prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 5-(methylsulfanyl)-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through nucleophilic substitution and subsequent elimination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-3-{[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]amino}prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted triazoles
Scientific Research Applications
Ethyl (2Z)-2-cyano-3-{[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]amino}prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-3-{[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]amino}prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Ethyl (2Z)-2-cyano-3-{[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]amino}prop-2-enoate can be compared with other similar compounds, such as:
Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate: Similar structure but with a hydroxy group and a thiophene ring instead of a triazole ring.
Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate: Contains a butoxyphenyl group instead of a triazole ring.
Ethyl (2Z)-2-(4-chlorobenzylidene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Features a thiazolo[3,2-a]pyrimidine ring system.
These comparisons highlight the unique structural features of this compound, particularly the presence of the triazole ring and the cyano group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-3-16-7(15)6(4-10)5-11-8-12-9(17-2)14-13-8/h5H,3H2,1-2H3,(H2,11,12,13,14)/b6-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVASRVQHUUKANB-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=NN1)SC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=NC(=NN1)SC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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